
1,4-Benzenediamine, N,N-dimethyl-N'-(4-pyridinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- typically involves the reaction of 1,4-benzenediamine with N,N-dimethylformamide and 4-pyridinecarboxaldehyde. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or high-pressure reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: This reaction can produce amine derivatives.
Substitution: This reaction can result in the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, including the modulation of enzyme activity or the alteration of cellular signaling pathways. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- include:
1,4-Benzenediamine, N,N-dimethyl-: Known for its use in dye production and as a chemical intermediate.
4-Amino-N,N-dimethylaniline: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
N,N-Dimethyl-1,4-phenylenediamine: Utilized in the production of polymers and other industrial chemicals.
Uniqueness
What sets 1,4-Benzenediamine, N,N-dimethyl-N’-(4-pyridinylmethylene)- apart from these similar compounds is its unique combination of aromatic and heterocyclic components, which confer distinct chemical properties and potential applications. This compound’s ability to undergo a wide range of chemical reactions and its versatility in scientific research make it a valuable tool in various fields.
Propiedades
Número CAS |
1145-75-1 |
|---|---|
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(pyridin-4-ylmethylideneamino)aniline |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-5-3-13(4-6-14)16-11-12-7-9-15-10-8-12/h3-11H,1-2H3 |
Clave InChI |
LPMPLAUWYMTZIV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


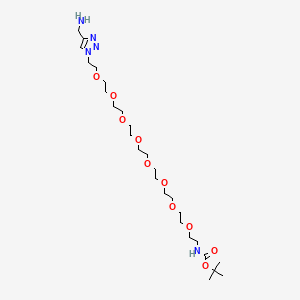
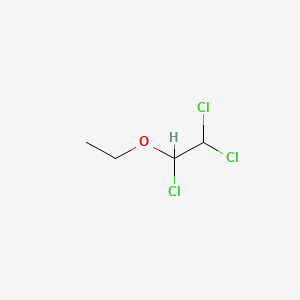
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
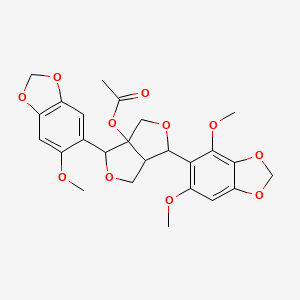
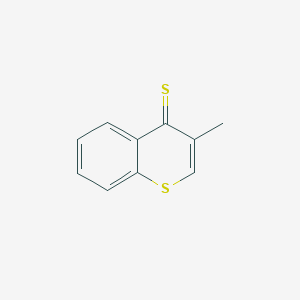
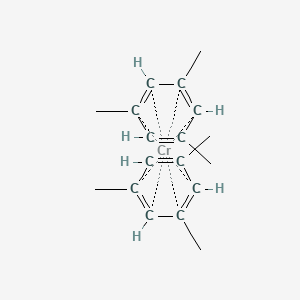

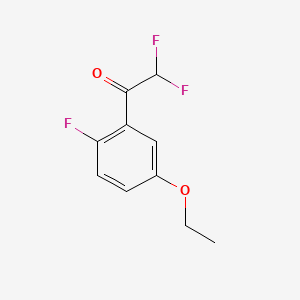
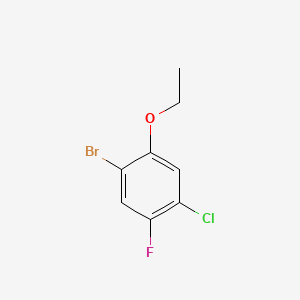
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)

